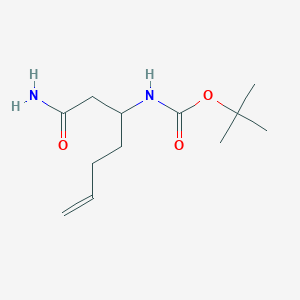

Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

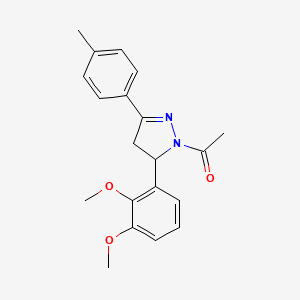

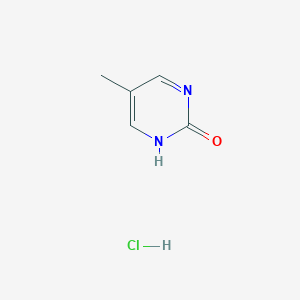

Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate, also referred to as tert-butyl α-keto heterocyclic carbamate, is a synthetic organic compound used in scientific research. It is a member of the carbamate family of compounds, which are characterized by the presence of an amino group and an ester group in their structure .

Synthesis Analysis

The synthesis of tert-butyl carbamates, such as this compound, can be achieved through various methods. One common method involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction can be catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids, which activate the Boc2O through bifurcated hydrogen bond formation . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, which allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .Molecular Structure Analysis

The molecular formula of this compound is C12H22N2O3, and its molecular weight is 242.319.Chemical Reactions Analysis

Tert-butyl carbamates, such as this compound, are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . Scavengers such as thiophenol may be used to prevent nucleophilic substrates from being alkylated .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Tert-butyl carbamates serve as versatile intermediates in organic synthesis, showcasing their utility in various chemical transformations. For instance, studies have demonstrated their role in Diels-Alder reactions, providing a pathway to heterocyclic compounds and intricate molecular architectures (Padwa et al., 2003). Photoredox-catalyzed aminations also highlight the use of tert-butyl carbamates as amidyl-radical precursors, enabling the synthesis of 3-aminochromones and further diversification into amino pyrimidines, expanding the toolkit for constructing complex molecules (Wang et al., 2022).

Methodological Developments

Research into the methodology of synthesizing tert-butyl carbamates has led to advancements in synthetic efficiency and selectivity. The development of mild and efficient one-pot Curtius rearrangements for synthesizing Boc-protected amines from carboxylic acids demonstrates the innovation in using tert-butyl carbamates for amino protection, facilitating the preparation of protected amino acids and peptides (Lebel & Leogane, 2005). Similarly, glycosylative transcarbamylation shows the transformation of tert-butyl carbamates into novel glycoconjugates, proving their value in the synthesis of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Intermediates for Bioactive Compounds

Tert-butyl carbamates also play a critical role as intermediates in the synthesis of bioactive compounds. Research has documented their use in the synthesis of potent β-secretase inhibitors, underlining the significance of these intermediates in drug discovery and development (Ghosh et al., 2017). Moreover, the efficient synthesis of stereoisomers of tert-butyl carbamates demonstrates their application in generating key intermediates for the synthesis of anticoagulant factor Xa inhibitors, showcasing the breadth of their utility in medicinal chemistry (Wang et al., 2017).

Eigenschaften

IUPAC Name |

tert-butyl N-(1-amino-1-oxohept-6-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-5-6-7-9(8-10(13)15)14-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTFLVRAKOONSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)

![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)